REACTION_CXSMILES
|
[CH2:1]([O:4][CH:5]([CH2:15][CH:16]=[CH2:17])[CH2:6][O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C=C.C(O)(C)C.[OH-].[Na+]>C1(C)C=CC=CC=1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1C=CC(C=[Ru](Cl)Cl)=CC=1>[CH2:8]([O:7][CH2:6][CH:5]1[CH2:15][CH2:16][CH:17]=[CH:1][O:4]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
bis(tricyclohexylphosphine)benzylidine ruthenium(IV) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
((2-(allyloxy)pent-4-enyloxy)methyl)benzene
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(COCC1=CC=CC=C1)CC=C
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC1OC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |